5-(3-Bromophenyl)-3-methylisoxazole

Descripción general

Descripción

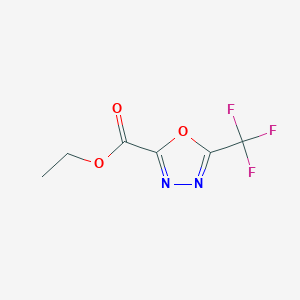

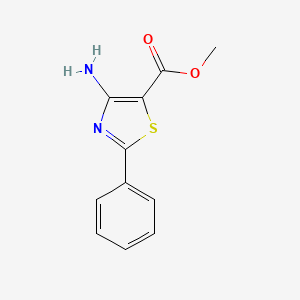

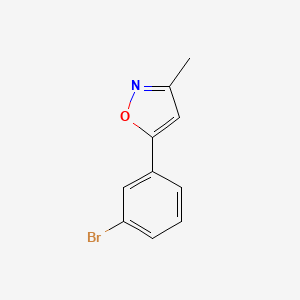

5-(3-Bromophenyl)-3-methylisoxazole (5-BPMI) is an organic compound with a unique aromatic structure. It is an aromatic heterocyclic compound containing a five-membered ring with three carbon atoms and two nitrogen atoms. 5-BPMI is a colorless solid with a melting point of 140 °C and is soluble in polar organic solvents such as dimethylsulfoxide (DMSO). 5-BPMI has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the detection of proteins, and as a catalyst for the synthesis of organic compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been used in the synthesis of new analogs that have shown significant anticancer activity . In a study, ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and their anticancer activity was tested against nine panels of 58 cancer cell lines . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies are important in drug discovery as they can help predict the orientation of one molecule to a second when bound to each other to form a stable complex .

ADME and Toxicity Prediction

The compound has been used in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction studies . These studies are crucial in drug development as they can help predict the safety and efficacy of a drug .

Synthesis of β-ketoenol-pyrazole

The compound has been used in the synthesis of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety . This new generation of inhibitors bearing the β-ketoenol functionality has shown promise in various medical and pharmaceutical fields .

DFT Studies

The compound has been used in Density Functional Theory (DFT) studies . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems .

Antifungal Activity

The compound has been used in studies to test its antifungal behavior . In one study, the compound showed a moderate activity with an inhibition percentage of 46% against the Fusarium oxysporum f.sp. albedinis FAO fungal strains .

Synthesis of Monoisomeric Phthalocyanines

The compound has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have applications in various fields including organic solar cells, photodynamic therapy, and gas sensors .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

Similar compounds, such as organophosphate and carbamate analogs, can inhibit acetylcholinesterase (ache) by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of these compounds depends largely on their affinity for the enzyme and the reactivity of the ester .

Biochemical Pathways

For instance, pyrazoline derivatives have been reported to have significant effects on oxidative stress increase, affecting different cellular components negatively .

Pharmacokinetics

A related compound, 1-(3′-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . The maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration .

Result of Action

For example, some pyrazoline derivatives have demonstrated significant anticancer activity against a few cancer cell lines .

Propiedades

IUPAC Name |

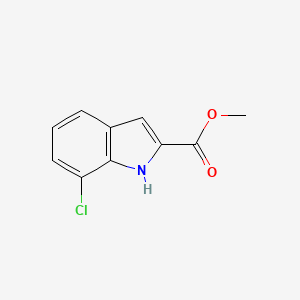

5-(3-bromophenyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOJLABPPULYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromophenyl)-3-methylisoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.